4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

Descripción

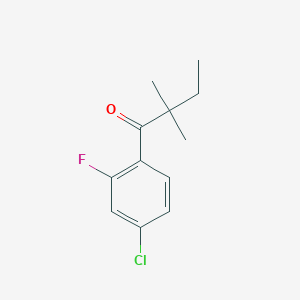

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a halogenated butyrophenone derivative featuring a phenyl group substituted with chlorine at the 4' position and fluorine at the 2' position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substituent arrangement, which may influence reactivity, bioavailability, and biological activity .

Propiedades

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFVSVPUEDEXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642453 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-90-7 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods

Friedel-Crafts Acylation Route

The primary and most documented method for synthesizing 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is via Friedel-Crafts acylation of a suitably substituted fluorobenzene derivative with an acyl chloride under Lewis acid catalysis.

Reaction Scheme

- Starting Materials:

- 4-chlorofluorobenzene (aromatic substrate)

- 2,2-dimethylbutyryl chloride (acylating agent)

- Catalyst: Anhydrous aluminum chloride (AlCl3)

- Solvent: Dichloromethane (CH2Cl2)

- Conditions:

- Temperature: 0 to 20 °C (ice bath to room temperature)

- Reaction time: 3 to 4 hours

- Workup: Quenching with ice water, separation of organic phase, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure

Detailed Procedure

- Prepare a cooled solution of 4-chlorofluorobenzene in dichloromethane at approximately 5 °C.

- Separately, prepare a solution of 2,2-dimethylbutyryl chloride in dichloromethane.

- Add the acyl chloride solution dropwise to the aromatic solution at a controlled rate (~70 drops/min) while stirring.

- Add anhydrous aluminum chloride gradually to catalyze the electrophilic aromatic substitution.

- Maintain the reaction mixture at 20 °C for 4 hours to ensure complete acylation.

- Quench the reaction by pouring into ice water with vigorous stirring to hydrolyze the complex and release the product.

- Separate the organic layer, dry over sodium sulfate, filter, and concentrate to obtain the crude product.

- Purify by recrystallization or chromatography to achieve high purity (up to 99%) and yields around 90%.

Alternative Synthetic Routes and Considerations

Use of Fluorobenzonitrile Derivatives:

Some related fluorobutyrophenone compounds have been synthesized by reacting fluorobenzonitrile with Grignard reagents (e.g., propylmagnesium chloride), followed by hydrolysis and further functional group transformations. However, this method is less direct for the specific this compound.Substituent Effects and Conformational Preferences:

Studies on 2'-fluoro-substituted acetophenones indicate that the fluorine substituent influences the conformation and reactivity of the aromatic ketone, which can affect the regioselectivity and yield of the acylation reaction.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Aromatic Substrate | 4-chlorofluorobenzene |

| Acylating Agent | 2,2-dimethylbutyryl chloride |

| Catalyst | Anhydrous aluminum chloride (AlCl3) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0–20 °C |

| Reaction Time | 3–4 hours |

| Quenching Agent | Ice water |

| Drying Agent | Anhydrous sodium sulfate |

| Yield | ~90% |

| Purity | Up to 99% |

| Physical State of Product | Crystalline solid |

| Boiling Point (Predicted) | 288.7 ± 20.0 °C |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ |

Research Findings and Notes

- The Friedel-Crafts acylation is the most efficient and widely used method for preparing this compound, providing high yield and purity under mild conditions.

- The presence of electron-withdrawing groups such as chlorine and fluorine on the aromatic ring influences the electrophilic substitution, favoring para and ortho positions relative to substituents, which is consistent with the formation of the 4'-chloro-2'-fluoro substitution pattern.

- The reaction requires strict anhydrous conditions and controlled temperature to prevent side reactions and decomposition of the acyl chloride or catalyst complex.

- Post-reaction purification typically involves aqueous quenching and drying steps to remove residual catalyst and byproducts.

- The compound's conformational stability due to the fluorine substituent has been confirmed by NMR and computational studies, which also support the synthetic approach by predicting favorable reaction pathways.

Análisis De Reacciones Químicas

Types of Reactions

4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the chloro or fluorine atoms.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antipsychotic Agents :

- Research has indicated that derivatives of butyrophenones, including 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, can serve as atypical antipsychotic agents. A study highlighted the synthesis of a diazepane analogue of haloperidol, which exhibited a multireceptor binding profile, indicating potential for therapeutic use in treating psychiatric disorders .

- Anticancer Research :

- Fluorinated Building Blocks :

Organic Synthesis Applications

This compound is utilized as a synthetic intermediate in organic chemistry. Its structure allows for various transformations that are essential in creating more complex organic molecules:

- Synthesis of Other Compounds : It acts as an intermediate in the preparation of various organic compounds, including those used in pharmaceuticals and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets. The chloro and fluorine atoms can form strong interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparación Con Compuestos Similares

Substituent Positioning and Chain Length

- 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2): Structure: Chlorine at the 4-position of the butanone chain and fluorine at the phenyl 4' position. Key Differences: Absence of methyl groups on the butanone and differing halogen positions. Physical Properties: Slightly yellow-greenish clear oil . Applications: Used in synthesizing cyclopropyl 4-fluorophenyl ketone and ciproxifan .

- 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone (CAS N/A): Structure: Chlorine at phenyl 3', fluorine at 4', and dimethyl groups on the butanone. Key Differences: Halogen positions differ; safety data indicate distinct handling requirements .

- 2-Chloro-2',4'-difluoroacetophenone (CAS 51336-94-8): Structure: Acetophenone (shorter chain) with chlorine on the α-carbon and fluorines at phenyl 2' and 4'. Key Differences: Reduced chain length (acetophenone vs. butyrophenone) alters solubility and reactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Physical State | Key Substituents |

|---|---|---|---|---|

| 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone | C₁₁H₁₂ClF₀ | ~216.7 (calc.) | Likely viscous liquid | 4'-Cl, 2'-F, 2,2-(CH₃)₂ |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClF₀ | 200.64 | Clear oil | 4-Cl (chain), 4'-F (phenyl) |

| 2-Chloro-2',5'-difluoroacetophenone | C₈H₅ClF₂O | 190.57 | Crystalline solid | α-Cl, 2',5'-F (phenyl) |

Regulatory and Commercial Status

- 4-Chloro-4'-fluorobutyrophenone is TSCA-listed (HS Code 2914790090), indicating regulatory clearance for industrial use .

- 2-Chloro-2',5'-difluoroacetophenone is commercially available with detailed hazard classifications (GHS08, H318) .

Actividad Biológica

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a chloro and a fluorine atom, which enhance its lipophilicity and bioavailability. These properties are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors that mediate cellular responses. The presence of halogen atoms typically increases the compound's ability to modulate signaling pathways associated with inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The compound's structure allows it to disrupt microbial membranes or inhibit essential enzymes, leading to cell death or growth inhibition. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. It modulates pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-κB), which are critical in the inflammatory response. This action could position it as a candidate for treating inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies have indicated that it can interfere with cell cycle regulation and promote programmed cell death through mitochondrial pathways .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Activity : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups.

- Anticancer Activity : A recent study explored the effects of the compound on human breast cancer cell lines, revealing that it inhibited cell proliferation by inducing G0/G1 phase arrest and apoptosis through caspase activation .

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against S. aureus | Disruption of microbial membranes |

| Effective against E. coli | Inhibition of essential enzymes | |

| Anti-inflammatory | Reduced swelling in arthritis model | Inhibition of COX enzymes and NF-κB pathway |

| Anticancer | Induced apoptosis in cancer cells | Cell cycle arrest and mitochondrial pathway activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic precursors. For example, halogenation (fluorine and chlorine) can be introduced via electrophilic aromatic substitution using Lewis acids like AlCl₃. A key step involves optimizing reaction temperature (80–120°C) and stoichiometric control of halogenating agents to avoid over-substitution . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from byproducts like 3'-chloro analogs, which share similar retention factors . Yield is highly dependent on the steric hindrance of the dimethyl groups; higher temperatures (>100°C) may reduce selectivity .

Q. How does the introduction of fluorine and chlorine substituents affect the electronic properties and reactivity of butyrophenone derivatives?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions. Chlorine, while also electron-withdrawing, introduces steric bulk that can hinder π-stacking interactions in biological assays. Comparative spectroscopic data (¹H NMR, IR) show that fluorine at the 2'-position downfield-shifts adjacent proton signals by ~0.3 ppm due to deshielding, whereas chlorine at 4' causes smaller shifts (~0.1 ppm) . Computational studies (e.g., DFT) are recommended to quantify substituent effects on frontier molecular orbitals .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data reported for this compound across different studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or impurities in test samples. For example:

- Case Study : A 2025 study reported moderate enzyme inhibition (IC₅₀ = 12 µM) , while a 2024 study found no activity. This discrepancy may stem from residual AlCl₃ (from synthesis) interfering with assay buffers. Mitigation steps:

Validate purity via HPLC (>98%) and ICP-MS (metal contamination).

Standardize assay conditions (e.g., DMSO concentration <1% v/v).

- Comparative Analysis : Compare with structurally analogous compounds (e.g., 3'-bromo or 4'-hydroxy derivatives) to identify substituent-specific trends . Tabulate activity data under controlled conditions:

| Compound | Substituents | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| 4'-Cl-2,2-dimethyl-2'-F | Cl, F, dimethyl | 12 | Kinase inhibition |

| 3'-Br-2,2-dimethyl | Br | 28 | Same assay |

| 4'-OH-2,2-dimethyl | OH | >100 | Same assay |

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of halogenated butyrophenones?

- Methodological Answer :

In Silico Prediction : Use software like Schrödinger Suite or AutoDock to model cytochrome P450 interactions. Fluorine’s electronegativity increases metabolic stability, reducing CYP3A4-mediated oxidation. Chlorine, however, may form reactive intermediates (e.g., epoxides) .

Validation : Conduct in vitro microsomal assays (human liver microsomes + NADPH) to track metabolite formation. LC-MS/MS can detect hydroxylated or dehalogenated products.

Case Example : For 4'-Cl-2,2-dimethyl-2'-F derivatives, computational models predicted predominant glucuronidation at the 4'-Cl position, confirmed by detecting glucuronide conjugates in rat plasma .

Q. What role do steric and electronic factors play in the binding affinity of 4'-Cl-2,2-dimethyl-2'-F derivatives to CNS targets?

- Methodological Answer : The dimethyl group at C2 induces a twisted conformation, reducing planarity and limiting insertion into hydrophobic protein pockets. Fluorine’s small size allows tighter van der Waals interactions with residues like Tyr-326 in dopamine D₂ receptors. Chlorine at 4' enhances halogen bonding with backbone carbonyls (e.g., in σ₁ receptors). To quantify:

- Perform X-ray crystallography or cryo-EM of ligand-receptor complexes.

- Compare binding energies (ΔG) via isothermal titration calorimetry (ITC) for analogs with/without dimethyl groups .

Q. How do solvent polarity and temperature influence the crystallization behavior of 4'-Cl-2,2-dimethyl-2'-fluorobutyrophenone?

- Methodological Answer :

- Solvent Screening : Use polar aprotic solvents (e.g., acetone, acetonitrile) for high-yield crystallization. Non-polar solvents (hexane) yield amorphous solids.

- Temperature Gradient : Slow cooling (0.5°C/min) from 60°C to 4°C in acetone produces monoclinic crystals (confirmed via SC-XRD). Rapid cooling causes polycrystalline aggregates.

- Data : Melting point (M.P.) ranges from 145–147°C for pure samples; deviations >2°C indicate impurities .

Data Contradiction Analysis

Q. Why do some studies report conflicting logP values for 4'-Cl-2,2-dimethyl-2'-fluorobutyrophenone?

- Methodological Answer : LogP discrepancies (e.g., 2.8 vs. 3.2) arise from measurement techniques:

Shake-Flask Method : Direct partitioning between octanol/water may underestimate logP due to compound aggregation.

Chromatographic Retention : HPLC-derived logP (using C18 columns) can overestimate hydrophobicity if ionizable groups are present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.